molecular formula C16H18N4O3 B037743 Emmdh-flavin CAS No. 112076-30-9

Emmdh-flavin

Cat. No. B037743
M. Wt: 314.34 g/mol
InChI Key: IDDNVOFTRGCBDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Emmdh-flavin, also known as 5-(2-ethyl-4-methyl-1,3-dioxol-5-yl)-7-methyl-2,4-dihydro-1,4-benzoxazine-3-carboxylic acid flavin mononucleotide, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of Emmdh-flavin is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. Emmdh-flavin has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. It has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.

Biochemical And Physiological Effects

Emmdh-flavin has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance cellular survival. Emmdh-flavin has also been shown to induce cell cycle arrest and apoptosis in cancer cells, and protect against neurodegeneration in animal models.

Advantages And Limitations For Lab Experiments

One advantage of Emmdh-flavin is that it is a synthetic compound, which allows for consistent and reproducible results in lab experiments. It is also stable and can be easily synthesized in large quantities. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Future Directions

For Emmdh-flavin research include further investigation of its mechanism of action, as well as its potential therapeutic applications in various diseases. It may also be useful to study the pharmacokinetics and pharmacodynamics of Emmdh-flavin in animal models and clinical trials. Additionally, the development of more efficient synthesis methods and analogs may lead to improved therapeutic efficacy and reduced toxicity.

Synthesis Methods

Emmdh-flavin is synthesized through a multi-step process involving the reaction of 2,4-dihydro-1,4-benzoxazine-3-carboxylic acid with 2-ethyl-4-methyl-1,3-dioxol-Emmdh-flavinylamine, followed by the coupling of the resulting compound with flavin mononucleotide. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

Emmdh-flavin has shown potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory and antioxidant properties, as well as its ability to inhibit cancer cell growth and induce apoptosis. Emmdh-flavin has also been investigated for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

112076-30-9

Product Name

Emmdh-flavin

Molecular Formula

C16H18N4O3

Molecular Weight

314.34 g/mol

IUPAC Name

8,9,12,16-tetramethyl-2-oxa-5,12,14,16-tetrazatetracyclo[11.4.0.01,5.06,11]heptadeca-6(11),7,9,13-tetraene-15,17-dione

InChI

InChI=1S/C16H18N4O3/c1-9-7-11-12(8-10(9)2)20-5-6-23-16(20)13(18(11)3)17-15(22)19(4)14(16)21/h7-8H,5-6H2,1-4H3

InChI Key

IDDNVOFTRGCBDX-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N3CCOC34C(=NC(=O)N(C4=O)C)N2C

Canonical SMILES

CC1=CC2=C(C=C1C)N3CCOC34C(=NC(=O)N(C4=O)C)N2C

synonyms

4a,5-epoxyethano-3-methyl-4a,5-dihydrolumiflavin
EMMDH-flavin

Origin of Product

United States

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